6-Methoxy-3,4-dihydronaphthalene-1-carbonitrile
Description
Properties
IUPAC Name |
6-methoxy-3,4-dihydronaphthalene-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-14-11-5-6-12-9(7-11)3-2-4-10(12)8-13/h4-7H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPULUKJLDRIOAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CCC2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90213844 | |
| Record name | 1-Naphthalenecarbonitrile, 3,4-dihydro-6-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90213844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6398-50-1 | |
| Record name | 1-Naphthalenecarbonitrile, 3,4-dihydro-6-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006398501 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Naphthalenecarbonitrile, 3,4-dihydro-6-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90213844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Oxidation-Cyanidation Route via Dihydronaphthalene Derivatives
This method involves the oxidation of substituted dihydronaphthalenes followed by cyanidation.
- Starting Material : 1-Ethyl-6-methoxy-3,4-dihydronaphthalene.
- Oxidation : Treat with perbenzoic acid in a chloroform/methanol solvent system at 8°C.
- Acid Treatment : Heat the intermediate with 2 N sulfuric acid at 60–70°C to form 6-methoxy-1-tetralone.
- Cyanidation : React the ketone with a cyanide source (e.g., diethylaluminum cyanide) in anhydrous toluene at low temperatures (−78°C).
- Work-Up : Acidic hydrolysis yields the target nitrile.
Key Data :
- Yield : ~80–85% for the oxidation step (tetralone formation).
- Critical Factors : Use of lower alkanol (methanol) enhances reaction efficiency by stabilizing intermediates.
Base-Induced Dearomative Transformation
A modern approach leveraging β-hydride elimination and hydride addition to generate the nitrile directly.
- Starting Material : 1-(6-Methoxynaphthyl)methylamine.
- Deprotonation : Treat with potassium hydride (KH) or a n-BuLi–t-BuOK system in tetrahydrofuran (THF) at 100°C.
- β-Hydride Elimination : Sequential eliminations produce 1-naphthonitrile and regenerate KH.
- Hydride Addition : KH adds regioselectively at the C4 position of 1-naphthonitrile, forming an α-cyano carbanion.
- Protonation : Quench with acetic acid at −94°C to yield 6-methoxy-3,4-dihydronaphthalene-1-carbonitrile.
Key Data :
Direct Cyanidation of 6-Methoxy-1-tetralone
A streamlined method converting tetralone directly to the nitrile.
- Starting Material : 6-Methoxy-1-tetralone.
- Cyanide Introduction : React with diethylaluminum cyanide (Et$$_2$$AlCN) in anhydrous toluene at −78°C.
- Acid Work-Up : Hydrolyze the intermediate with dilute HCl to isolate the nitrile.
Key Data :
- Yield : ~70–75% (extrapolated from analogous reactions).
- Optimization : Low temperatures prevent over-reduction or side reactions.
Comparative Analysis of Methods
| Method | Starting Material | Key Reagents | Yield | Complexity |
|---|---|---|---|---|
| Oxidation-Cyanidation | 1-Ethyl-6-methoxy-dihydronaphthalene | Perbenzoic acid, Et$$_2$$AlCN | ~80% | Moderate |
| Dearomative Transformation | 1-(6-Methoxynaphthyl)methylamine | KH, n-BuLi–t-BuOK | 78% | High |
| Direct Cyanidation | 6-Methoxy-1-tetralone | Et$$_2$$AlCN | ~70% | Low |
Reaction Mechanism Highlights
- Dearomative Route : Involves two consecutive β-hydride eliminations followed by hydride addition, with potassium ions stabilizing transition states.
- Cyanidation : Diethylaluminum cyanide acts as a nucleophile, attacking the carbonyl carbon of 6-methoxy-1-tetralone to form the nitrile.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-3,4-dihydronaphthalene-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the carbonitrile group to primary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Naphthoquinones
Reduction: Primary amines
Substitution: Halogenated derivatives
Scientific Research Applications
6-Methoxy-3,4-dihydronaphthalene-1-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Methoxy-3,4-dihydronaphthalene-1-carbonitrile involves its interaction with various molecular targets. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The methoxy and carbonitrile groups play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Ring Saturation
a. 3,4-Dihydro-1-naphthalenecarbonitrile
- Molecular formula : C₁₁H₉N
- Molecular weight : 155.20 g/mol
- Key differences: Lacks the methoxy group at position 6 and has a fully unsaturated naphthalene ring. This compound is used in studies of aromatic nitrile reactivity .
b. 6-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carbonitrile
- Molecular formula: C₁₂H₁₃NO
- Molecular weight : 187.24 g/mol
- Key differences : Features a fully saturated tetrahydronaphthalene ring and a nitrile group at position 2. The additional ring saturation increases hydrophobicity (higher logP) compared to the dihydro analog. The methoxy group’s position (6) matches the target compound, but the nitrile’s position alters electronic and steric interactions in reactions .
Functional Group Variations
a. 1,2,3,4-Tetrahydronaphthalene-1-carbonitrile
- Molecular formula : C₁₁H₁₁N
- Molecular weight : 157.21 g/mol
- Key differences : Lacks the methoxy group but shares the nitrile at position 1. The fully saturated ring enhances stability but reduces π-conjugation, affecting UV absorption and fluorescence properties. This compound has been tested for pharmaceutical applications, meeting sterility and pH requirements in formulations .
b. 3,4-Dihydroxy-2-(1-oxodecyl)-1-naphthalenecarbonitrile
- Molecular formula: C₁₉H₂₁NO₃
- Molecular weight : 311.37 g/mol
- Key differences : Contains hydroxyl groups (positions 3,4) and a ketone-decyl chain (position 2), significantly increasing polarity (PSA = 81.32 Ų) and hydrogen-bonding capacity. The nitrile group’s reactivity may be sterically hindered by the bulky substituents, limiting its utility in nucleophilic reactions .
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | XlogP | PSA (Ų) | Key Features |
|---|---|---|---|---|---|
| 6-Methoxy-3,4-dihydronaphthalene-1-carbonitrile | C₁₂H₁₁NO | 185.22 | ~3.2* | ~30.7* | Methoxy (C-6), nitrile (C-1), dihydro ring |
| 3,4-Dihydro-1-naphthalenecarbonitrile | C₁₁H₉N | 155.20 | ~2.8* | 23.8 | Nitrile (C-1), unsaturated ring |
| 6-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carbonitrile | C₁₂H₁₃NO | 187.24 | ~3.5* | 30.7 | Methoxy (C-6), nitrile (C-2), tetrahydro ring |
| 1,2,3,4-Tetrahydronaphthalene-1-carbonitrile | C₁₁H₁₁N | 157.21 | ~2.9* | 23.8 | Nitrile (C-1), tetrahydro ring |
| 3,4-Dihydroxy-2-(1-oxodecyl)-1-naphthalenecarbonitrile | C₁₉H₂₁NO₃ | 311.37 | 6.5 | 81.3 | Hydroxyl (C-3,4), ketone-decyl chain (C-2) |
Research Findings and Industrial Relevance
- Synthetic Utility: The methoxy and nitrile groups make this compound a versatile intermediate for synthesizing heterocycles (e.g., indoles, quinolines) and drug candidates. Its analogs, such as 6-Methoxy-2-naphthaleneboronic acid, are used in Suzuki-Miyaura cross-coupling reactions .
- Pharmacological Potential: While the target compound itself lacks direct pharmaceutical data, structurally related nitriles (e.g., tetrahydroisoquinoline derivatives) show bioactivity in CNS and anticancer research .
Biological Activity
6-Methoxy-3,4-dihydronaphthalene-1-carbonitrile (C12H11NO) is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including its mechanisms of action, pharmacological implications, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C12H11NO, with a molecular weight of approximately 201.23 g/mol. The structure features a naphthalene backbone substituted with a methoxy group and a carbonitrile functional group, which contributes to its reactivity and interaction with biological targets.
Research indicates that this compound exhibits notable interactions with various receptors in the central nervous system, particularly dopamine receptors. Its ability to act as a dopamine receptor ligand suggests potential applications in treating neurological disorders influenced by dopamine signaling pathways.
Binding Affinity
Studies have shown that this compound demonstrates a binding affinity for D1 dopamine receptors, which are crucial in regulating mood and behavior. This interaction may lead to therapeutic effects in conditions such as Parkinson's disease and schizophrenia.
Biological Activities
Antioxidant Activity : Preliminary studies suggest that this compound possesses antioxidant properties. Antioxidants play a vital role in mitigating oxidative stress, which is linked to various chronic diseases .
Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties. Research indicates that it exhibits significant activity against certain bacterial strains, making it a candidate for further development as an antimicrobial agent .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
-
Dopamine Receptor Interaction :
- A study highlighted the compound's selective binding to D1 receptors, indicating its potential role in modulating dopaminergic signaling pathways.
- Antioxidant Studies :
- Antimicrobial Efficacy :
Comparative Analysis with Related Compounds
To better understand the biological profile of this compound, it is helpful to compare it with structurally similar compounds:
| Compound Name | Structure | Unique Features | Biological Activity |
|---|---|---|---|
| 5-Methoxy-1-tetralone | Structure | Different methoxy positioning | Moderate D1 receptor affinity |
| This compound | Structure | Carbonitrile group enhances reactivity | Strong D1 receptor binding |
| 5,6-Dimethoxy-3,4-dihydronaphthalene-1-carbonitrile | Structure | Two methoxy groups increase steric hindrance | Reduced biological activity compared to 6-methoxy variant |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-Methoxy-3,4-dihydronaphthalene-1-carbonitrile, and how does the nitrile group influence its reactivity?
- Methodological Answer : The synthesis typically involves cyclization of substituted precursors followed by nitrile introduction via nucleophilic substitution or catalytic cyanation. The nitrile group enhances reactivity by enabling further functionalization (e.g., hydrolysis to carboxylic acids or reduction to amines). For example, analogs like 6-Methoxy-2,3-dihydro-1H-indene-1-carbonitrile leverage the nitrile group for derivatization in heterocyclic synthesis . Key challenges include regioselectivity in methoxy group placement and minimizing side reactions during cyanation.
Q. How is structural characterization of this compound performed using spectroscopic methods?
- Methodological Answer :
- NMR : H and C NMR identify methoxy ( ppm), dihydronaphthalene protons ( ppm), and nitrile carbon ( ppm).
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., CHNO for analogs, m/z 185.0841) .
- IR : Nitrile stretching vibrations (~2240 cm) and methoxy C-O bonds (~1250 cm) are diagnostic.
- Reference Data : NIST Chemistry WebBook provides spectral libraries for validation .
Advanced Research Questions
Q. How can researchers resolve contradictions in toxicological data between in vitro and in vivo studies for this compound?
- Methodological Answer : Discrepancies often arise from metabolic differences (e.g., cytochrome P450 activation in vivo vs. static cell models). To address this:
- Integrated Study Design : Use parallel in vitro (hepatocyte cultures) and in vivo (rodent) models with matched dosing regimens.
- Metabolite Profiling : LC-MS/MS identifies reactive intermediates (e.g., epoxides) that may explain toxicity gaps .
- Bias Assessment : Apply risk-of-bias tools (Table C-6/C-7) to evaluate study reliability, such as randomization or outcome reporting .
Q. What computational approaches predict the environmental fate and degradation pathways of this compound?
- Methodological Answer :
- QSAR Models : Predict biodegradability using substituent-specific parameters (e.g., nitrile’s electron-withdrawing effect).
- Molecular Dynamics : Simulate hydrolysis kinetics in aquatic systems, considering pH and temperature effects.
- Environmental Monitoring : Cross-reference with databases like TOXCENTER for partitioning data (e.g., log ~2.5 suggests moderate soil adsorption) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
